molecular formula C20H17BrN2O3S B2662980 1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946300-71-6

1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2662980
CAS No.: 946300-71-6
M. Wt: 445.33
InChI Key: KQGVJEXVGOSQIN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a bromophenyl group, an ethoxyphenyl group, and a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromophenyl and 4-ethoxyphenyl derivatives.

    Formation of the Core Structure: The dihydropyrazinone core is formed through a cyclization reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers or other materials to modify their properties.

    Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromophenyl and ethoxyphenyl groups can interact with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can also form covalent bonds with thiol groups in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2,2,2-trifluoroethanol: This compound features a bromophenyl group and a trifluoroethanol moiety.

    1-(4-Bromophenyl)ethylamine: This compound contains a bromophenyl group and an ethylamine moiety.

    1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has two bromophenyl groups connected by an ethynyl linkage.

Uniqueness

1-(4-Bromophenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to its combination of a dihydropyrazinone core with bromophenyl and ethoxyphenyl groups

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-2-26-17-9-3-14(4-10-17)18(24)13-27-19-20(25)23(12-11-22-19)16-7-5-15(21)6-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGVJEXVGOSQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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